molecular formula C20H22N2O5 B11989492 N'-(4-(Allyloxy)benzylidene)-3,4,5-trimethoxybenzohydrazide CAS No. 303087-57-2

N'-(4-(Allyloxy)benzylidene)-3,4,5-trimethoxybenzohydrazide

Cat. No.: B11989492
CAS No.: 303087-57-2
M. Wt: 370.4 g/mol
InChI Key: RCVKJFVAUJBGLU-FYJGNVAPSA-N
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Description

N’-(4-(Allyloxy)benzylidene)-3,4,5-trimethoxybenzohydrazide is a chemical compound that belongs to the class of hydrazones These compounds are characterized by the presence of a hydrazone functional group, which is formed by the condensation of hydrazine with an aldehyde or ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-(Allyloxy)benzylidene)-3,4,5-trimethoxybenzohydrazide typically involves the condensation reaction between 4-(Allyloxy)benzaldehyde and 3,4,5-trimethoxybenzohydrazide. This reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-(4-(Allyloxy)benzylidene)-3,4,5-trimethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-(4-(Allyloxy)benzylidene)-3,4,5-trimethoxybenzohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-(4-(Allyloxy)benzylidene)-3,4,5-trimethoxybenzohydrazide involves its interaction with molecular targets in biological systems. The hydrazone group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-(Allyloxy)benzylidene)-2-(4-nitrophenoxy)acetohydrazide
  • 4-(Allyloxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide

Uniqueness

N’-(4-(Allyloxy)benzylidene)-3,4,5-trimethoxybenzohydrazide is unique due to the presence of the trimethoxybenzene moiety, which can enhance its biological activity and solubility. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry.

Properties

CAS No.

303087-57-2

Molecular Formula

C20H22N2O5

Molecular Weight

370.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C20H22N2O5/c1-5-10-27-16-8-6-14(7-9-16)13-21-22-20(23)15-11-17(24-2)19(26-4)18(12-15)25-3/h5-9,11-13H,1,10H2,2-4H3,(H,22,23)/b21-13+

InChI Key

RCVKJFVAUJBGLU-FYJGNVAPSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC=C(C=C2)OCC=C

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC=C(C=C2)OCC=C

Origin of Product

United States

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